molecular formula C11H17NO3 B14421520 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- CAS No. 85588-63-2

2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis-

Cat. No.: B14421520
CAS No.: 85588-63-2
M. Wt: 211.26 g/mol
InChI Key: RPCGMNNYJAFAML-BDAKNGLRSA-N
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Description

2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cyclohexanone with an amine, followed by esterification. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine derivatives: Compounds with similar bicyclic structures and nitrogen-containing heterocycles.

    Quinolone derivatives: Compounds with similar quinoline structures and biological activities.

Uniqueness

2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- is unique due to its specific structural features and potential applications. Its cis-configuration and specific functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

85588-63-2

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl (1R,9aS)-6-oxo-1,2,3,4,7,8,9,9a-octahydroquinolizine-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-15-11(14)8-4-3-7-12-9(8)5-2-6-10(12)13/h8-9H,2-7H2,1H3/t8-,9+/m1/s1

InChI Key

RPCGMNNYJAFAML-BDAKNGLRSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN2[C@H]1CCCC2=O

Canonical SMILES

COC(=O)C1CCCN2C1CCCC2=O

Origin of Product

United States

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